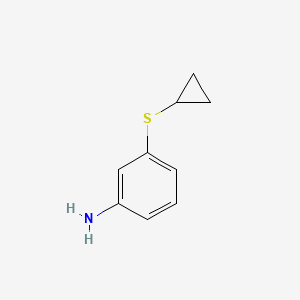
3-(Cyclopropylsulfanyl)aniline
概要
説明
Anilines are organic compounds that consist of an amine attached to a benzene ring . They are used in a wide variety of industrial applications and are key functional groups for organic synthesis .
Synthesis Analysis
Anilines can be synthesized through various methods, both classical and modern . One method involves the oxidation of sulfides, which often requires the use of odorous thiols and strongly oxidizing conditions .Molecular Structure Analysis
Anilines are nonplanar, with the NH2 group lying at an angle of approximately 42 degrees to the plane of the benzene ring . Substituents on the phenyl ring can alter this out-of-plane angle as well as other molecular properties .Chemical Reactions Analysis
Anilines can undergo a range of reactions. For example, sulfonyl radicals can react with anilines in a photoredox-catalyzed process to form sulfones . This reaction is mild and has wide functional group tolerance .Physical And Chemical Properties Analysis
Anilines have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .科学的研究の応用
Degradation and Environmental Applications
- Degradation of Aniline : Delftia sp. AN3, a bacterial strain, can degrade aniline, a compound structurally related to 3-(Cyclopropylsulfanyl)aniline, which may have implications for wastewater treatment plants (Liu et al., 2002).
- Oxidative Degradation : The degradation of aniline using persulfate activated with rice straw biochar is another research area, indicating potential for environmental remediation (Wu et al., 2018).
Chemical Synthesis and Reactions
- Synthesis of Sulfonated Compounds : Research on the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide using anilines suggests potential applications in chemical synthesis (Liu et al., 2017).
- Corrosion Inhibition : Studies on aniline derivatives, such as 3-(12-sodiumsulfonate dodecyloxy) aniline, have demonstrated their use in corrosion inhibition for materials like aluminum (EL-Deeb et al., 2015).
Material Science and Sensing Applications
- Gas Sensing : Aniline derivatives have been used to create NH3 gas sensors based on chemically reduced graphene oxide, highlighting their potential in the development of sensitive and efficient gas sensors (Huang et al., 2013).
Pharmaceutical and Industrial Applications
- Pharmaceutical Intermediate Synthesis : The aniline derivative 3, a key building block of rilpivirine, has been synthesized using a Heck coupling process, indicating the use of aniline derivatives in pharmaceutical manufacturing (Schils et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-cyclopropylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFCHXYZSVHRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



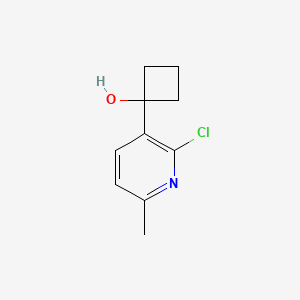
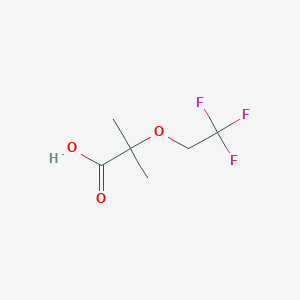
![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
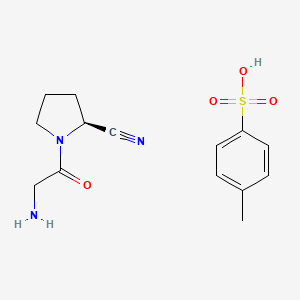
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
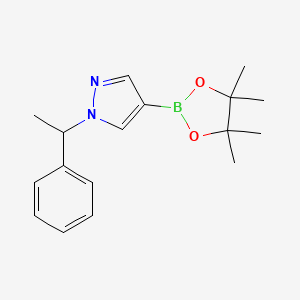
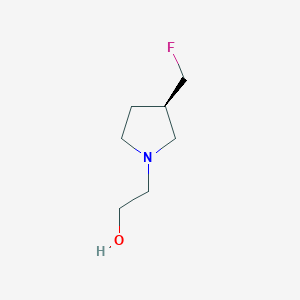
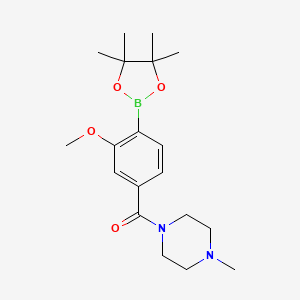
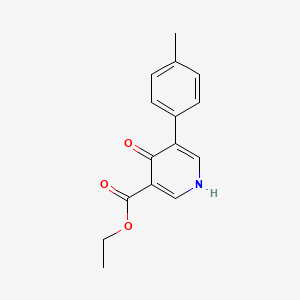
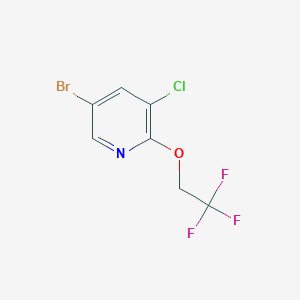
![2-Thiaspiro[3.5]nonan-7-one](/img/structure/B1406435.png)
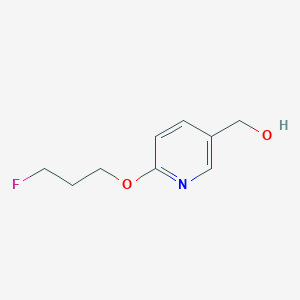
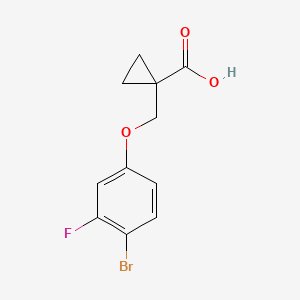
![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)